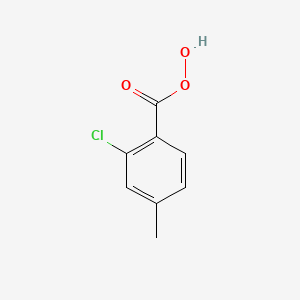
2-Chloro-4-methylbenzenecarboperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methylbenzenecarboperoxoic acid is an organic compound that belongs to the class of peroxycarboxylic acids It is characterized by the presence of a peroxy group (-OOH) attached to a carboxylic acid group (-COOH) on a benzene ring substituted with a chlorine atom at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylbenzenecarboperoxoic acid typically involves the peroxidation of 2-Chloro-4-methylbenzoic acid. The reaction is carried out using hydrogen peroxide (H₂O₂) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). The reaction conditions include maintaining a low temperature to prevent decomposition of the peroxy acid and ensuring an excess of hydrogen peroxide to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylbenzenecarboperoxoic acid undergoes several types of chemical reactions, including:
Oxidation: As a peroxycarboxylic acid, it is a strong oxidizing agent and can oxidize various organic substrates, such as alkenes, to form epoxides.
Reduction: It can be reduced to 2-Chloro-4-methylbenzoic acid using reducing agents like sodium borohydride (NaBH₄).
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) in an aqueous or alcoholic medium.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) under basic conditions.
Major Products
Epoxides: Formed from the oxidation of alkenes.
2-Chloro-4-methylbenzoic acid: Formed from the reduction of the peroxy acid.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-4-methylbenzenecarboperoxoic acid has several applications in scientific research:
Organic Synthesis: Used as an oxidizing agent in the synthesis of epoxides and other oxygenated compounds.
Biology: Investigated for its potential antimicrobial properties due to its strong oxidizing nature.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a bleaching agent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylbenzenecarboperoxoic acid primarily involves the transfer of an oxygen atom to the substrate. This occurs through the formation of a reactive intermediate, such as a peroxy radical, which then reacts with the substrate to form the oxidized product. The molecular targets and pathways involved depend on the specific substrate and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Meta-Chloroperoxybenzoic acid (mCPBA): Another peroxycarboxylic acid with similar oxidizing properties.
2-Chloro-4-methylbenzoic acid: The non-peroxidized form of the compound.
2-Chloro-4-methylbenzeneboronic acid: A boronic acid derivative with different reactivity.
Uniqueness
2-Chloro-4-methylbenzenecarboperoxoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and selectivity in chemical reactions. Its strong oxidizing properties make it a valuable reagent in organic synthesis, particularly for the formation of epoxides and other oxygenated compounds.
Properties
CAS No. |
64054-91-7 |
|---|---|
Molecular Formula |
C8H7ClO3 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-4-methylbenzenecarboperoxoic acid |
InChI |
InChI=1S/C8H7ClO3/c1-5-2-3-6(7(9)4-5)8(10)12-11/h2-4,11H,1H3 |
InChI Key |
ZBGDMCHVUAMANC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















